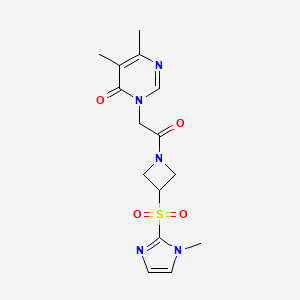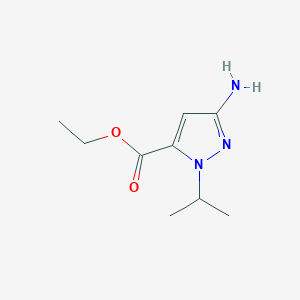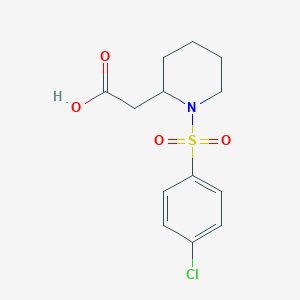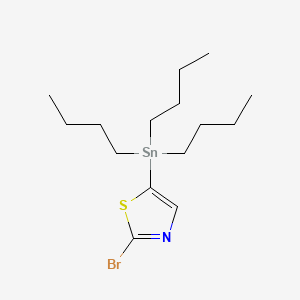
8-((2-(diethylamino)ethyl)amino)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-((2-(diethylamino)ethyl)amino)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H34N6O4 and its molecular weight is 458.563. The purity is usually 95%.
BenchChem offers high-quality 8-((2-(diethylamino)ethyl)amino)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-((2-(diethylamino)ethyl)amino)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Insights
Investigation of Reaction Mechanisms : Kremzer et al. (1981) investigated the reaction of 2-aminotheophyllines with glycerol epichlorohydrin, leading to the formation of compounds with structures closely related to the query compound. This research provides insights into the synthesis pathways and structural characteristics of similar purine derivatives Kremzer et al., 1981.
Synthesis and Biological Activity : Nilov et al. (1995) explored the synthesis and biological activities of 7,8-polymethylene purine derivatives, which are structurally related to the compound of interest. These findings are crucial for understanding the potential biomedical applications of such molecules Nilov et al., 1995.
Cytotoxic Activity : Deady et al. (2003) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines, testing their growth inhibitory properties against various cancer cell lines. This research is relevant for understanding the cytotoxic potential of structurally similar compounds Deady et al., 2003.
Antitumor Activity and Vascular Relaxing Effect : Ueda et al. (1987) synthesized novel heterocycles, including purino [7, 8-g]-6-azapteridines, and examined their biological activities. Such studies are essential for assessing the therapeutic potential of related compounds Ueda et al., 1987.
Photophysical and Electrochemical Properties
Study of Photophysical Properties : Padalkar et al. (2015) conducted a study on novel fluorescent triazole derivatives, which shares a similarity in the pursuit of understanding the photophysical properties of complex organic molecules. This research can guide the development of fluorescent probes or materials based on the purine skeleton Padalkar et al., 2015.
Exploration of Cardiovascular Activity : Chłoń-Rzepa et al. (2004) synthesized 8-alkylamino derivatives of 1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones and tested their cardiovascular activity. This highlights the potential application of similar compounds in the development of cardiovascular drugs Chłoń-Rzepa et al., 2004.
Eigenschaften
IUPAC Name |
8-[2-(diethylamino)ethylamino]-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N6O4/c1-6-28(7-2)13-12-24-22-25-20-19(21(31)27(5)23(32)26(20)4)29(22)14-17(30)15-33-18-11-9-8-10-16(18)3/h8-11,17,30H,6-7,12-15H2,1-5H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSLXFPDWCWGAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=NC2=C(N1CC(COC3=CC=CC=C3C)O)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-((2-(diethylamino)ethyl)amino)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(3-Chlorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2432251.png)


![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-phenylpropanamide](/img/structure/B2432256.png)


![5-[[3-(Benzimidazol-1-yl)azetidin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2432263.png)

![2-Benzoyl-4,7,7-trimethylbicyclo[2.2.1]heptan-3-one](/img/structure/B2432267.png)
